molecular formula C22H22N2OS2 B2620266 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 922630-24-8

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2620266
CAS No.: 922630-24-8
M. Wt: 394.55
InChI Key: UAMYXRXRCILDMC-UHFFFAOYSA-N
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Description

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound that features a thiazole ring, a tetrahydronaphthalene moiety, and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydronaphthalene and p-tolylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. Researchers may explore its potential as a drug candidate for various diseases, leveraging its unique chemical features.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the thiazole ring, tetrahydronaphthalene, and p-tolylthio groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-6-10-19(11-7-15)26-14-21(25)24-22-23-20(13-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h6-13H,2-5,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMYXRXRCILDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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